

# The Tetrazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

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## Compound of Interest

Compound Name: *n*-Methylthiotetrazole

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## Introduction

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.<sup>[1]</sup> Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have led to its incorporation into a wide array of therapeutic agents.<sup>[1][2]</sup> Tetrazole-containing compounds are metabolically stable and capable of engaging in various noncovalent interactions with biological targets, contributing to their diverse pharmacological activities.<sup>[1][3]</sup> This technical guide provides an in-depth exploration of the multifaceted biological activities of tetrazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

## Core Biological Activities of Tetrazole Compounds

Tetrazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in the development of novel therapeutics for a range of diseases.<sup>[4][5][6]</sup> The primary activities explored in this guide include anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and antidiabetic effects.

## Anticancer Activity

Tetrazole-containing compounds have shown significant promise as anticancer agents, with various derivatives exhibiting potent cytotoxic and antiproliferative effects against numerous cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes required for cancer cell growth and survival.

One key mechanism is the inhibition of tubulin polymerization.[9] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain tetrazole derivatives have been shown to bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[9]

Table 1: Anticancer Activity of Representative Tetrazole Compounds

Compound Class	Cancer Cell Line	Activity Metric	Value	Reference
5-pyridyl-tetrazol-1-yl-indole derivatives	Glioblastoma (GBM)	IC50	Not Specified	[9]
Tetrazole Hybrids	Various	Not Specified	Potent Activity	[8]
Semisynthetic tetrazolyl derivatives of natural compounds	Various	Not Specified	Promising Agents	[7]

## Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Tetrazole derivatives have emerged as a promising class of compounds with activity against a range of Gram-positive and Gram-negative bacteria.[5][10][11] Some tetrazole-based drugs, such as Cefamandole and Ceftezole, are already in clinical use.[5]

The antibacterial mechanism of some tetrazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[12]

Table 2: Antibacterial Activity of Representative Tetrazole Compounds

Compound	Bacterial Strain	Activity Metric	Value (µg/mL)	Reference
Benzimidazole-tetrazole derivative (e1)	E. faecalis	MIC	1.2	[10]
Benzimidazole-tetrazole derivative (b1)	E. faecalis	MIC	1.3	[10]
Benzimidazole-tetrazole derivative (c1)	E. faecalis	MIC	1.8	[10]
N-ribofuranosyl tetrazole derivative (1c)	E. coli & S. aureus	MIC	15.06 µM	[11]
N-ribofuranosyl tetrazole derivative (5c)	E. coli & S. aureus	MIC	13.37 µM	[11]
Imide-tetrazole derivatives (1, 2, 3)	S. aureus & S. epidermidis (clinical)	MIC	0.8	[12]

## Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a growing global health concern. Tetrazole-containing compounds have demonstrated potent antifungal activity, with some derivatives showing efficacy against azole-resistant strains.[13][14][15]

The primary antifungal mechanism of many tetrazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential

component of the fungal cell membrane.[6] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Table 3: Antifungal Activity of Representative Tetrazole Compounds

Compound	Fungal Strain	Activity Metric	Value (µg/mL)	Reference
Albaconazole derivative (D2)	Candida albicans	MIC	<0.008	[13]
Albaconazole derivative (D2)	Cryptococcus neoformans	MIC	<0.008	[13]
Albaconazole derivative (D2)	Aspergillus fumigatus	MIC	2	[13]
2,5-disubstituted tetrazole (5c)	Candida albicans	High Inhibition (97-99%)	16 - 0.0313	[15]
2,5-disubstituted tetrazole (5d)	Candida albicans	High Inhibition (97-99%)	16 - 0.0313	[15]

## Antiviral Activity

Tetrazole derivatives have also been investigated for their antiviral properties, showing activity against a variety of viruses, including Herpes Simplex Virus (HSV), influenza virus, and Human Immunodeficiency Virus (HIV).[16][17]

The antiviral mechanisms can vary. For instance, some tetrazole phosphonic acids inhibit the influenza virus transcriptase.[16] Other derivatives have been designed to target viral enzymes like HIV-1 integrase.[18]

Table 4: Antiviral Activity of Representative Tetrazole Compounds

Compound	Virus	Target/Assay	Activity	Reference
5-(Phosphonomethyl)-1H-tetrazole	Influenza A virus	Transcriptase Inhibition	Moderate	<a href="#">[16]</a>
{5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid	Influenza A (H1N1)	In vitro assay	Moderate	<a href="#">[17]</a>
Tetrazole-containing quinolinone (PA-49)	Influenza A/WSN/33	Replication Inhibition	IC50 = 0.47 $\mu$ M	

## Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Tetrazole-containing compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[\[19\]](#)[\[20\]](#)[\[21\]](#) COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.

Table 5: Anti-inflammatory Activity of Representative Tetrazole Compounds

Compound Class	Assay	Activity Metric	Value	Reference
Tetrazole-containing pyrazoline (9b)	Carrageenan-induced paw edema	Ulcerogenic Liability (UI)	0.5	<a href="#">[19]</a>
Tetrazole-containing pyrazoline (8b)	Carrageenan-induced paw edema	Ulcerogenic Liability (UI)	0.75	<a href="#">[19]</a>
Tetrazole derivative (7c)	COX-2 Inhibition	IC50	0.23 $\mu$ M	<a href="#">[22]</a>
Tetrazole derivative (7c)	COX-2 Inhibition	Selectivity Index	16.91	<a href="#">[22]</a>
1,1-dimethyl-3-(phenyl (1H-tetrazol-1-yl) methyl amino urea] (V)	Carrageenan-induced paw edema	% Inhibition	Potential Activity	<a href="#">[20]</a>

## Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several tetrazole derivatives have shown potent anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[\[23\]](#)[\[24\]](#)[\[25\]](#)

The mechanism of action for many anticonvulsant tetrazoles involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, in neurons.[\[19\]](#)[\[26\]](#) By blocking these channels, the drugs reduce excessive neuronal firing and prevent seizure propagation.

Table 6: Anticonvulsant Activity of Representative Tetrazole Compounds

Compound	Animal Model	Activity Metric	Value (mg/kg)	Reference
1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h)	MES-induced seizures (mice)	ED50	12.7	[24]
6-substituted-[7] [10] [26]triazolo[3,4-a] (tetrazolo[5,1-a]) phthalazine (14)	MES test	ED50	9.3	[25]
5-Substituted 1H-tetrazole (T1)	PTZ test	Not Specified	Significant Activity	[23]
5-Substituted 1H-tetrazole (T3)	PTZ test	Not Specified	Significant Activity	[23]
5-Substituted 1H-tetrazole (T7)	PTZ test	Not Specified	Significant Activity	[23]

## Antidiabetic Activity

Type 2 diabetes is a metabolic disorder characterized by hyperglycemia and insulin resistance. Tetrazole derivatives have been identified as potent antidiabetic agents, with some compounds showing significantly higher activity than existing drugs like pioglitazone.[26][27][28]

A key mechanism of action for the antidiabetic effects of these compounds is the activation of peroxisome proliferator-activated receptor-gamma (PPAR $\gamma$ ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[26][27][28]

Table 7: Antidiabetic Activity of Representative Tetrazole Compounds

Compound	Target/Model	Activity Metric	Value	Reference
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole	PPAR $\gamma$	EC50	6.75 nM	[27]
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole	KKAy mice	ED25 (glucose lowering)	0.0839 mg/kg/d	[27]
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole	Wistar fatty rats	ED25 (glucose lowering)	0.0873 mg/kg/d	[27]
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole	Wistar fatty rats	ED25 (lipid lowering)	0.0277 mg/kg/d	[27]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of tetrazole compounds.

## Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition



This protocol describes a general and widely used method for synthesizing the tetrazole core.

#### Materials:

- Aryl or alkyl nitrile
- Sodium azide ( $\text{NaN}_3$ )
- Catalyst (e.g.,  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ , silica sulfuric acid)[19][29]
- Solvent (e.g., DMSO, DMF)[19][29]
- Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- To a solution of the nitrile (1 mmol) in the chosen solvent (2 mL), add sodium azide (1-1.5 mmol) and the catalyst (e.g., 2 mol%  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$  or 100 mol% silica sulfuric acid).[19][29]
- Stir the reaction mixture at room temperature, then raise the temperature to 110-140°C and maintain for 1-12 hours.[5][29]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Add HCl (e.g., 10 mL of 4 M solution) and then ethyl acetate (10 mL).[29]
- Separate the organic layer, wash with distilled water (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[29]
- Purify the crude product by recrystallization or column chromatography.

## Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay is used to determine the lowest concentration of an antibacterial or antifungal agent that inhibits the visible growth of a microorganism.[\[10\]](#)[\[18\]](#)

### Materials:

- Test tetrazole compound
- Bacterial or fungal strain
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi
- 96-well microtiter plates
- Spectrophotometer or plate reader
- Sterile saline or PBS
- 0.5 McFarland standard

### Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.
- Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (no compound).
- Incubate the plate at 35-37°C for 16-20 hours.

- Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

## Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[\[21\]](#)[\[22\]](#)

Materials:

- Male Wistar or Sprague-Dawley rats (150-200 g)
- Test tetrazole compound
- Carrageenan (1% w/v in saline)
- Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)
- Plethysmometer
- Vehicle for compound administration

Procedure:

- Fast the animals overnight with free access to water.
- Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
- Administer the test compound or the standard drug (positive control) intraperitoneally or orally. The control group receives the vehicle.
- After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- Calculate the percentage of edema inhibition for each group compared to the control group.

## Maximal Electroshock (MES) Seizure Test in Mice

This is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.<sup>[4][14]</sup>

Materials:

- Male mice (e.g., ICR strain, 20-25 g)
- Test tetrazole compound
- Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine)
- Electroconvulsive shock apparatus with corneal electrodes
- Saline solution
- Vehicle for compound administration

Procedure:

- Administer the test compound or the standard drug intraperitoneally or orally to groups of mice. The control group receives the vehicle.
- At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.
- Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
- The absence of the tonic hindlimb extension is considered as protection.
- Calculate the percentage of protected mice in each group and determine the median effective dose (ED<sub>50</sub>).

## In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.<sup>[5][30]</sup>

**Materials:**

- Human recombinant COX-2 enzyme
- Test tetrazole compound
- COX assay buffer (e.g., Tris-HCl)
- Heme cofactor
- Arachidonic acid (substrate)
- Fluorometric or colorimetric probe
- 96-well plate
- Plate reader

**Procedure:**

- Prepare a reaction mixture containing the COX assay buffer, heme, and the COX-2 enzyme in a 96-well plate.
- Add the test compound at various concentrations to the wells. Include a control with no inhibitor and a positive control with a known COX-2 inhibitor (e.g., Celecoxib).
- Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
- Initiate the reaction by adding arachidonic acid to all wells.
- Measure the fluorescence or absorbance kinetically for 5-10 minutes.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.

## In Vitro Tubulin Polymerization Inhibition Assay

This assay assesses the effect of a compound on the assembly of tubulin into microtubules.<sup>[7]</sup>  
<sup>[11]</sup>

#### Materials:

- Purified tubulin protein
- Tubulin polymerization buffer (e.g., G-PEM buffer)
- GTP
- Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity
- Test tetrazole compound
- Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)
- 96-well plate
- Plate reader pre-warmed to 37°C

#### Procedure:

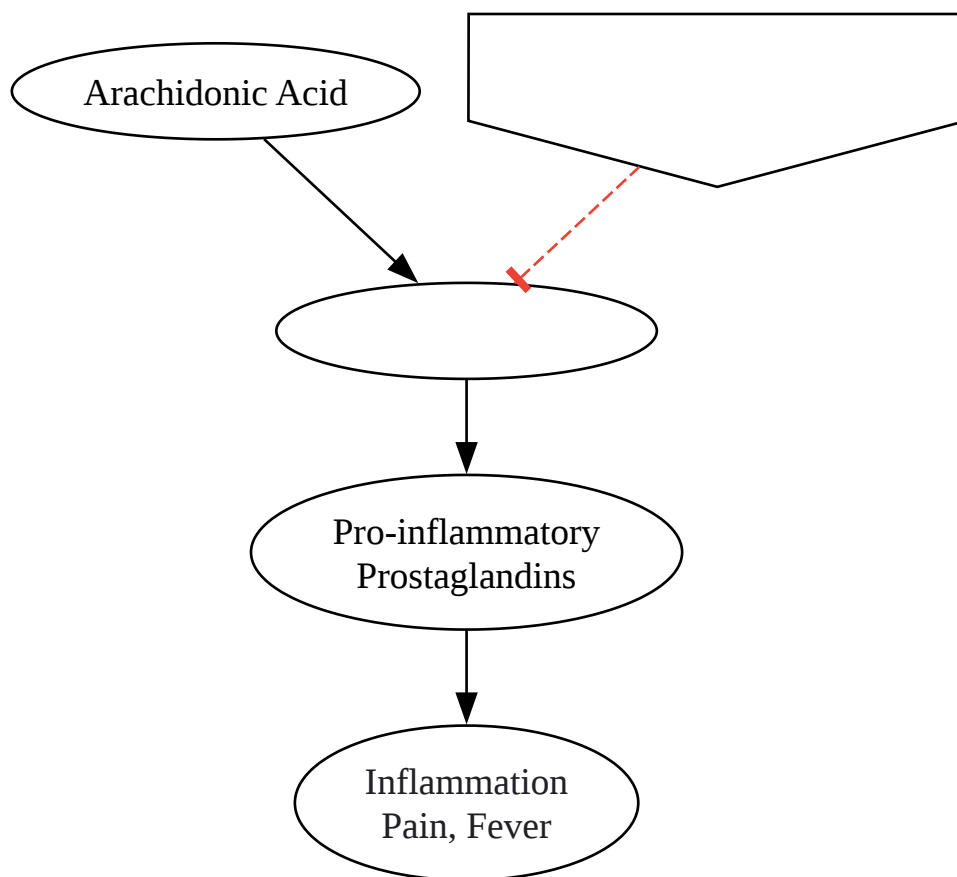
- Prepare a tubulin reaction mix on ice containing tubulin, polymerization buffer, and GTP.
- Add the test compound at various concentrations, a known inhibitor, a known enhancer, or a vehicle control to the wells of a pre-warmed 96-well plate.
- Initiate the polymerization by adding the ice-cold tubulin reaction mix to each well.
- Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence or absorbance at 340 nm over time (e.g., every minute for 60 minutes).
- Plot the fluorescence/absorbance versus time to generate polymerization curves.
- Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

## Signaling Pathways and Mechanisms of Action

The diverse biological activities of tetrazole compounds are a result of their interaction with various cellular signaling pathways and molecular targets. The following diagrams illustrate

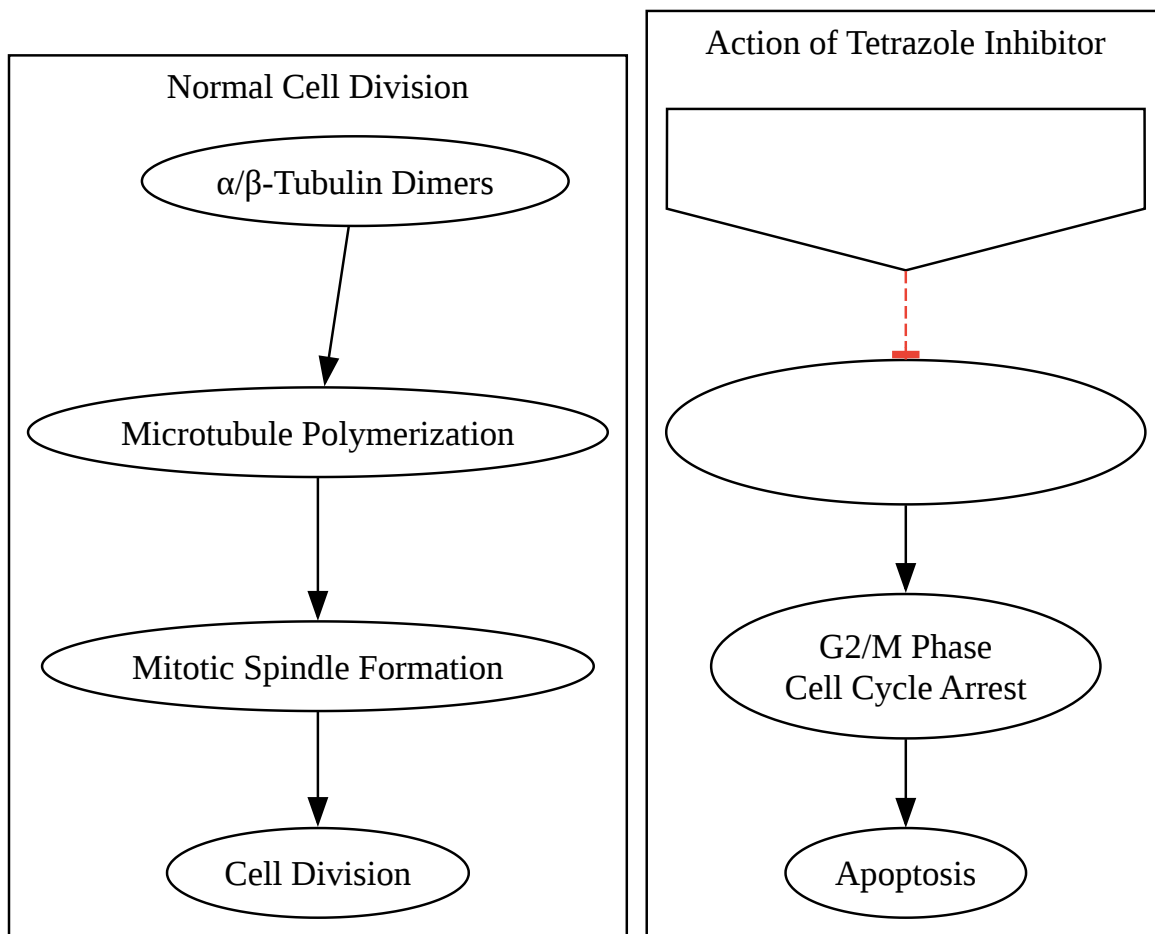
some of the key mechanisms.

## COX-2 Inhibition Pathway



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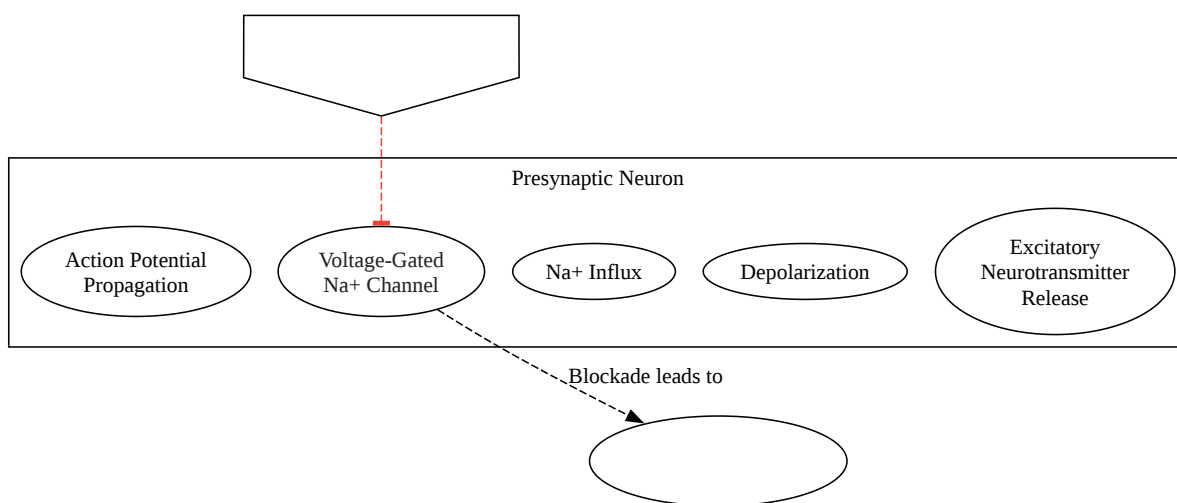
## Tubulin Polymerization Inhibition



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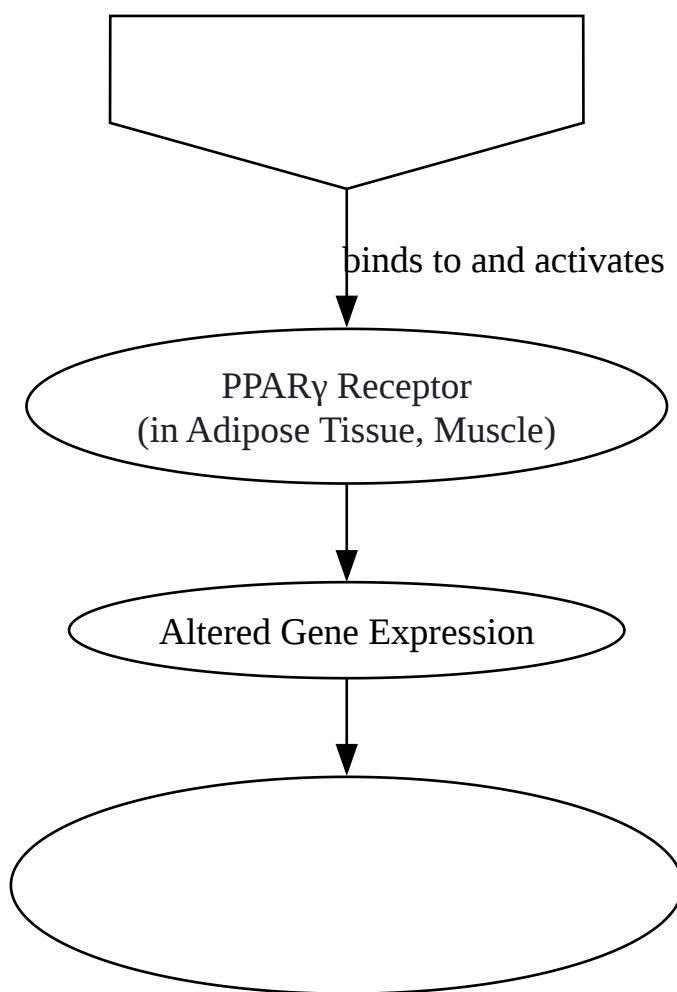
## Anticonvulsant Mechanism on Voltage-Gated Sodium Channels





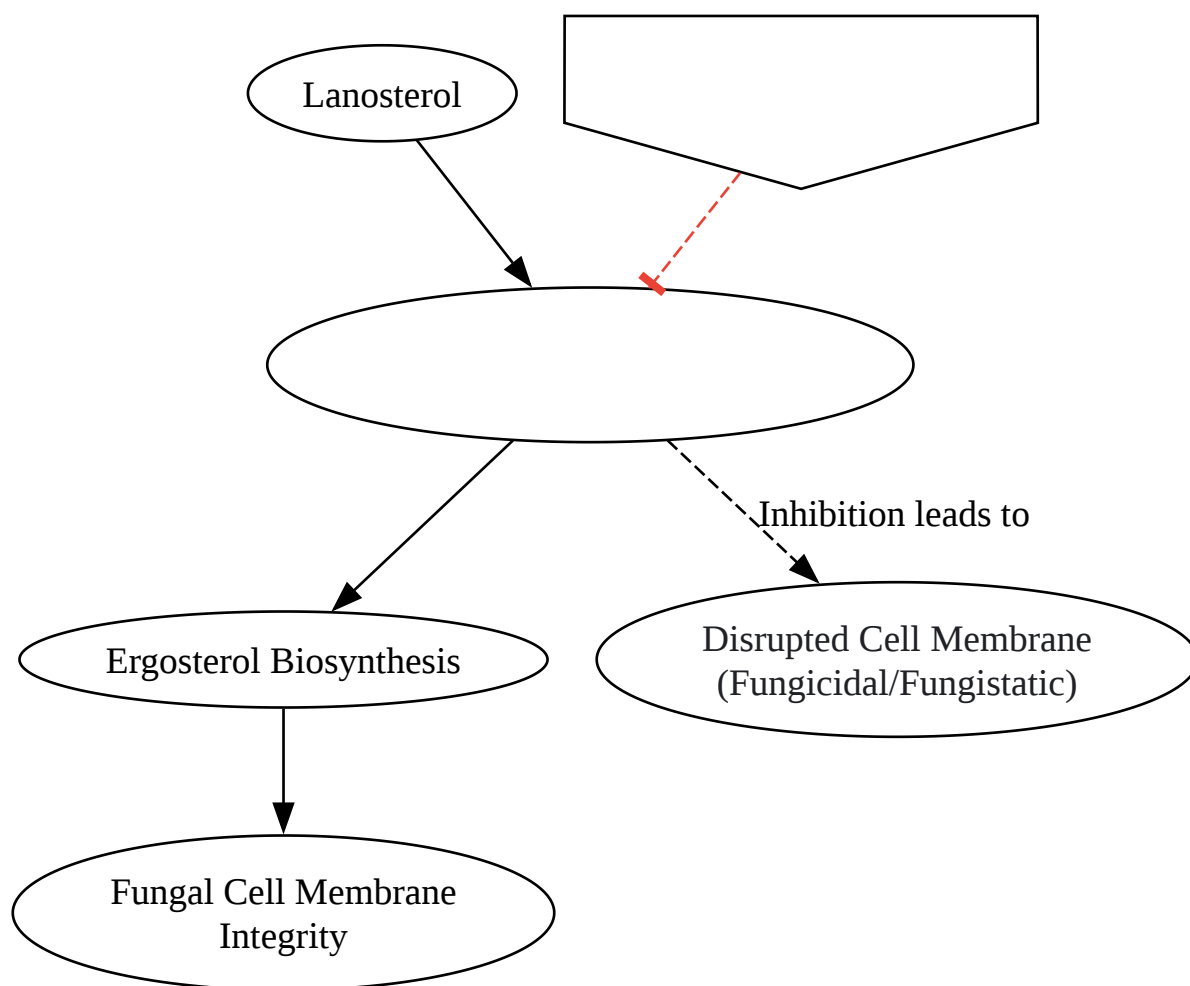
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## PPAR $\gamma$ Agonism in Antidiabetic Activity



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## Antifungal Mechanism via Lanosterol 14 $\alpha$ -Demethylase Inhibition



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## Conclusion

The tetrazole scaffold has unequivocally established its significance in the landscape of medicinal chemistry. The diverse and potent biological activities, spanning from anticancer to antidiabetic effects, underscore the versatility of this heterocyclic core. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols to aid researchers in their drug discovery and development endeavors. The elucidation of the underlying signaling pathways and mechanisms of action further empowers the rational design of next-generation tetrazole-based therapeutics with enhanced efficacy and safety profiles. The continued exploration of tetrazole chemistry holds immense promise for addressing a multitude of unmet medical needs.

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## References

- 1. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soran.edu.iq [soran.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN<sub>3</sub> to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 13. Discovery of a Novel Potent Tetrazole Antifungal Candidate with High Selectivity and Broad Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1H-Tetrazole synthesis [organic-chemistry.org]
- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]

- 17. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 18. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 19. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 20. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 21. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 22. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 23. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 24. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [[ouci.dntb.gov.ua](https://ouci.dntb.gov.ua)]
- 25. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 26. Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 27. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
- 28. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 29. [scielo.br](https://scielo.br) [[scielo.br](https://scielo.br)]
- 30. Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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